
PF-06840003
Descripción general
Descripción
PF-06840003 es un inhibidor altamente selectivo de la indolamina 2,3-dioxigenasa 1 (IDO1), una enzima que juega un papel crucial en el catabolismo del triptófano a cinurenina. Este compuesto ha demostrado un potencial significativo en la inmunoterapia contra el cáncer debido a su capacidad para modular la respuesta inmunitaria inhibiendo los efectos inmunosupresores de IDO1 .
Aplicaciones Científicas De Investigación
PF-06840003 is a highly selective and active indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor that has demonstrated promising effects in cancer treatment and potential benefits in neurological disorders . IDO1, produced by cancer or immune cells, affects tryptophan catabolism, leading to the production of immunosuppressive metabolites like kynurenine, which inhibits T cell proliferation, induces T cell anergy and apoptosis, and promotes regulatory T cell and MDSC activity. Because IDO1 is involved in malignant glioma immunosuppression and plays a key role in acquired resistance to PD-1/PD-L1 or CTLA-4 inhibition, combining it with IDO1 inhibition can lead to more efficacious antitumor immunity .
Scientific Research Applications
Cancer Treatment:
- Malignant Glioma: A Phase 1 study has shown that this compound is generally well-tolerated and has a durable clinical benefit in a subset of patients with recurrent malignant glioma . In this study, disease control occurred in eight patients (47%), and the mean duration of stable disease was 32.1 weeks . Some patients even continued this compound on compassionate use after discontinuing the study .
- Combination Therapies: Preclinical studies in the GL261 murine glioma model indicate that this compound has a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide . this compound reduced intratumoral kynurenine levels by over 80% and inhibited tumor growth both as a monotherapy and in combination with antibodies blocking the immune checkpoint ligand PD-L1 in mice carrying syngeneic tumor grafts .
*IDO1 inhibition combined with anti–PD-L1 therapy provides additional mechanistic rationale for combining PD-(L)1 blockade with IDO1 inhibition in cancer immunotherapies .
Neurological Disorders:
- Fluid Percussion Injury (FPI): Research suggests that this compound may also prove beneficial in treating neurological disorders by limiting IDO1 activity in response to traumatic brain injury (TBI), potentially improving outcomes .
Pharmacokinetics and Pharmacodynamics:
- Clinical Trials: An ongoing multi-center clinical trial aims to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in malignant glioma . The trial confirms CNS penetration and verifies the drug's effectiveness in combination with other therapies .
- PK and PD Data: Following this compound dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5-3.0 hours, with a mean elimination half-life of 2 to 4 hours. The CSF-to-plasma ratio for PF-06840002 was 1.00 . At 500 mg BID, the maximum mean percentage inhibition of 13C10 kynurenine vs. endogenous kynurenine was 75% vs. 24% .
- Dose Escalation: Clinical trials have used sequential cohorts receiving pre-specified this compound doses, such as 125 mg and 250 mg once daily, and 250 mg, 500 mg, 750 mg, and 1000 mg twice daily. Dose escalation follows a modified Toxicity Probability Interval method, targeting a DLT rate of 27.5% and an acceptable DLT interval of 22.5 to 32.5% .
Data Table:
Property | Description |
---|---|
Mechanism of Action | Highly selective IDO1 inhibitor, reduces kynurenine levels |
Half-Life (Rats/Mice) | 16-19 hours |
Brain Exposure (Rats) | Good brain exposure; half-life of ~3.5 hours |
EC50 (hIDO) | 0.5 μM (~120 ng/mL) |
Kynurenine Reduction (Mice) | >80% reduction in intratumoral kynurenine levels |
CSF-to-Plasma Ratio | 1.00 (PF-06840002) |
Tolerability | Generally well-tolerated up to 500 mg BID |
Clinical Benefit | Evidence of pharmacodynamic effect and durable clinical benefit in a subset of patients with recurrent malignant glioma |
Mecanismo De Acción
PF-06840003 ejerce sus efectos inhibiendo selectivamente la actividad de IDO1, una enzima involucrada en el catabolismo del triptófano a cinurenina. Al inhibir IDO1, this compound previene la formación de metabolitos inmunosupresores, restaurando así la vigilancia inmunitaria y mejorando la capacidad del cuerpo para atacar y eliminar las células tumorales. El compuesto se une al sitio activo de IDO1, bloqueando su actividad enzimática y reduciendo los niveles de cinurenina en el microambiente tumoral .
Análisis Bioquímico
Biochemical Properties
PF-06840003 interacts with the enzyme IDO1, inhibiting its activity . The IC50 values for human (hIDO-1), dog (dIDO-1), and mouse (mIDO-1) are 0.41 μM, 0.59 μM, and 1.5 μM, respectively . This interaction leads to the reversal of IDO1-induced T-cell anergy .
Cellular Effects
This compound has demonstrated antitumor effects in preclinical models . It reduces intratumoral kynurenine levels in mice by over 80% and inhibits tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of IDO1 . This inhibition leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine . This activity leads to the reversal of effector T-cell anergy and enhanced Treg function through the downregulation of FoxP3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a mean elimination half-life of 2 to 4 hours (Cycle 1 Day 1) . The urinary recovery of PF-06840002, the active enantiomer of this compound, was found to be low (<1%) .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antitumor activity in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . The specific effects of different dosages of this compound in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the tryptophan catabolism pathway, where it inhibits the activity of IDO1 . This leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
PF-06840003 se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central seguida de modificaciones de grupos funcionales.
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la consistencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
PF-06840003 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente su actividad inhibitoria.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el andamiaje de la indolamina, afectando su afinidad de unión a IDO1
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden usar varios agentes halogenantes y nucleófilos para reacciones de sustitución
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
Epacadostat: Otro inhibidor de IDO1 con un mecanismo de acción similar.
Navoximod: Un inhibidor de IDO1 que ha demostrado potencial en combinación con otras inmunoterapias.
Indoximod: Un análogo del triptófano que modula la vía IDO1 indirectamente
Singularidad de PF-06840003
This compound es único debido a su alta selectividad y potencia como inhibidor de IDO1. Ha demostrado una eficacia significativa en modelos preclínicos y tiene propiedades farmacocinéticas favorables, incluida una buena biodisponibilidad oral y la capacidad de penetrar la barrera hematoencefálica. Estas características hacen de this compound un candidato prometedor para un mayor desarrollo en la inmunoterapia contra el cáncer .
Actividad Biológica
PF-06840003 is a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immunosuppressive tumor microenvironment, particularly in malignant gliomas. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and potential applications in cancer treatment.
This compound inhibits IDO1, which catalyzes the first step in tryptophan catabolism into kynurenine. By inhibiting this pathway, this compound reduces the production of immunosuppressive metabolites that contribute to T cell anergy and apoptosis, thereby enhancing anti-tumor immunity. This makes it particularly relevant in treating malignancies like glioblastoma, where IDO1 expression is associated with poor prognosis and resistance to conventional therapies .
Key Pharmacokinetic Parameters
- Half-life : Approximately 2 to 4 hours in humans; longer in animal models (16-19 hours in rats) .
- CNS Penetration : High central nervous system (CNS) penetration indicated by a cerebrospinal fluid (CSF) to plasma ratio of 1.00 .
- Dosing Regimen : Administered orally with various dosing schedules evaluated during clinical trials (125 mg to 500 mg twice daily) .
Pharmacodynamic Effects
In clinical studies, this compound demonstrated significant inhibition of kynurenine production. At a dose of 500 mg twice daily, the mean percentage inhibition of kynurenine was reported as 75% compared to endogenous levels . This pharmacodynamic effect correlates with clinical outcomes, including disease control rates.
Phase 1 Clinical Trial Findings
A phase 1 study evaluated the safety and efficacy of this compound in patients with recurrent malignant glioma. Key findings include:
- Patient Demographics : A total of 17 patients were enrolled across four dosing cohorts .
- Adverse Events : Serious adverse events were reported in four patients, with one case of grade 4 liver enzyme elevation considered treatment-related .
- Disease Control : Disease control was achieved in 47% of patients, with a mean duration of stable disease lasting approximately 32.1 weeks .
Dose (mg BID) | Number of Patients | Serious Adverse Events | Disease Control Rate (%) | Mean Duration of Stable Disease (weeks) |
---|---|---|---|---|
125 | 2 | 0 | - | - |
250 | 7 | 0 | - | - |
500 | 8 | 1 | 47 | 32.1 |
Case Studies and Preclinical Models
Preclinical studies have shown that this compound not only inhibits tumor growth but also enhances the efficacy of other therapeutic modalities such as PD-1/PD-L1 blockade and radiation therapy. For instance, in murine models of glioma (GL261), combining this compound with immune checkpoint inhibitors resulted in synergistic anti-tumor effects .
Propiedades
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLDYKORJEOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630149 | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-05-4 | |
Record name | PF-06840003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-06840003 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.